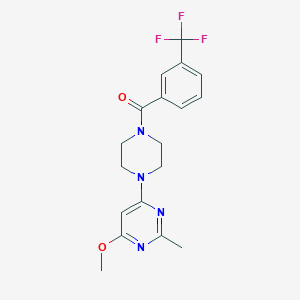
(4-(6-甲氧基-2-甲基嘧啶-4-基)哌嗪-1-基)(3-(三氟甲基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H19F3N4O2 and its molecular weight is 380.371. The purity is usually 95%.
BenchChem offers high-quality (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗帕金森病活性
虽然与病毒没有直接关系,但值得注意的是,某些吲哚衍生物具有抗帕金森病作用。例如:
结论
总之,(4-(6-甲氧基-2-甲基嘧啶-4-基)哌嗪-1-基)(3-(三氟甲基)苯基)甲酮 在多种生物活性方面展现出前景。 它的吲哚骨架,结合苯基甲酮部分,为药物开发和治疗可能性提供了宝贵的平台 . 研究人员继续研究它在各种环境中的潜力,其多方面的特性使其成为未来研究中一种引人注目的化合物。
生物活性
The compound (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N4O2, with a molecular weight of 362.4 g/mol. The structure incorporates a piperazine ring, a pyrimidine moiety, and a trifluoromethyl phenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O2 |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 1021074-78-1 |
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of piperazine and pyrimidine have been synthesized and tested for their antibacterial efficacy. In vitro tests indicated that several derivatives displayed moderate to good antimicrobial activity against various bacterial strains .
Case Study : A study involving the synthesis of similar piperazine derivatives reported that compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that the structural components of (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone may also confer similar properties.
Anti-inflammatory Activity
The trifluoromethyl group is known for enhancing the anti-inflammatory properties of compounds. Research indicates that related compounds can act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation .
Research Findings : A related compound was found to inhibit COX-2 with an IC50 value of 0.25 µM while showing significantly less activity against COX-1, highlighting its potential as an anti-inflammatory agent without the gastrointestinal side effects associated with non-selective COX inhibitors .
Anticancer Activity
The compound's potential anticancer activity has also been explored. Certain pyrimidine derivatives have shown promise in inhibiting tumor cell proliferation in various cancer models. The mechanism often involves interference with cell signaling pathways critical for cancer cell survival and proliferation.
Case Study : In a study assessing the efficacy of similar compounds in tumor xenograft models, significant tumor growth inhibition was observed, indicating that modifications in the piperazine or pyrimidine structures could enhance anticancer activity .
The biological activity of (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Binding to active sites of enzymes like COX or kinases involved in inflammatory pathways.
- Receptor Modulation : Interaction with receptors that regulate cell proliferation and apoptosis.
- Signal Transduction Interference : Disruption of signaling cascades that promote cancer cell growth.
属性
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-22-15(11-16(23-12)27-2)24-6-8-25(9-7-24)17(26)13-4-3-5-14(10-13)18(19,20)21/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEQENCEMUTIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














